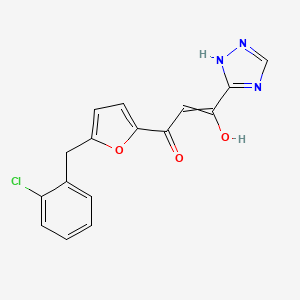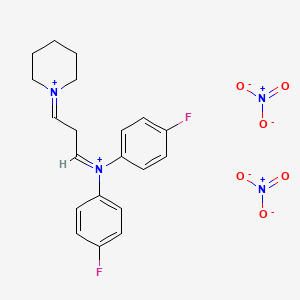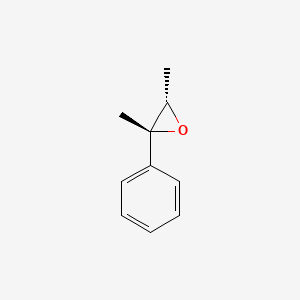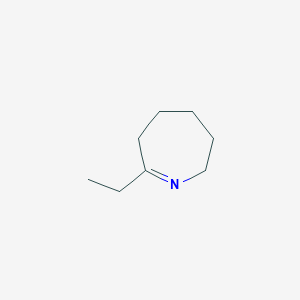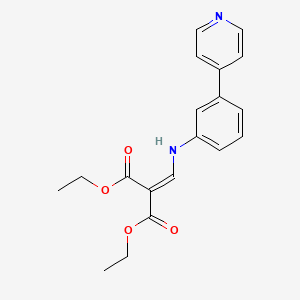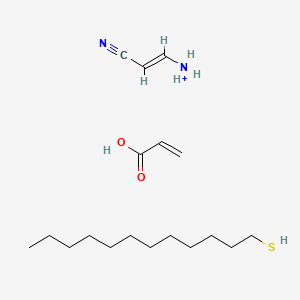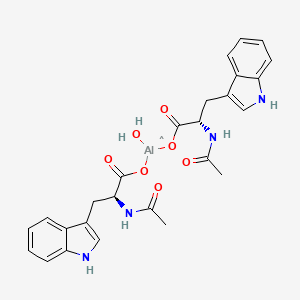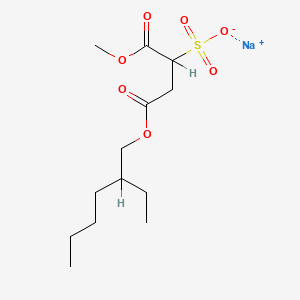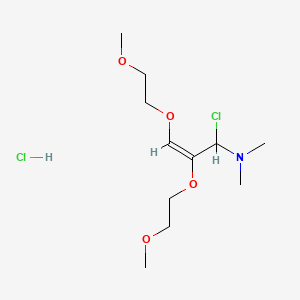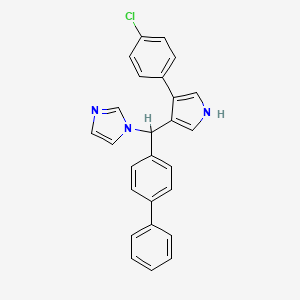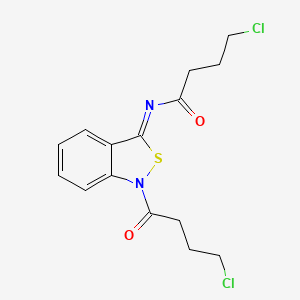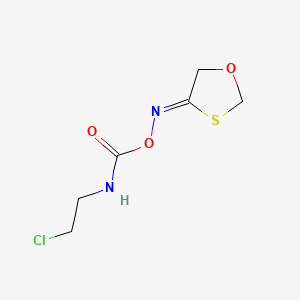
1,3-Oxathiolan-4-one, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolan-4-one, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- is a complex organosulfur compound
Métodos De Preparación
The synthesis of 1,3-Oxathiolan-4-one, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- typically involves multiple steps. One common synthetic route includes the condensation of mercaptoethanol with formaldehyde to form the oxathiolane ring . . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
1,3-Oxathiolan-4-one, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxime group can be reduced to an amine using reducing agents like sodium borohydride.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,3-Oxathiolan-4-one, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Oxathiolan-4-one, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- involves its interaction with molecular targets through its functional groups. The oxime group can form hydrogen bonds with biological molecules, while the chloroethyl group can undergo nucleophilic substitution reactions with cellular nucleophiles, potentially leading to the formation of covalent bonds with biomolecules . These interactions can disrupt normal cellular functions, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
1,3-Oxathiolan-4-one, O-(((2-chloroethyl)amino)carbonyl)oxime, (Z)- can be compared with other similar compounds such as:
1,3-Oxathiolane: A simpler analog without the oxime and chloroethylamino groups.
1,3-Oxathiolan-2-one: Another related compound with a different substitution pattern on the oxathiolane ring.
1,3-Oxathiolan-4-one, 5-ethyl-, O-[(methylamino)carbonyl]oxime, (Z)-: A derivative with a methylamino group instead of the chloroethylamino group.
Propiedades
Número CAS |
54266-74-9 |
|---|---|
Fórmula molecular |
C6H9ClN2O3S |
Peso molecular |
224.67 g/mol |
Nombre IUPAC |
[(Z)-1,3-oxathiolan-4-ylideneamino] N-(2-chloroethyl)carbamate |
InChI |
InChI=1S/C6H9ClN2O3S/c7-1-2-8-6(10)12-9-5-3-11-4-13-5/h1-4H2,(H,8,10)/b9-5- |
Clave InChI |
IDTLBKHHWDNEAQ-UITAMQMPSA-N |
SMILES isomérico |
C1/C(=N/OC(=O)NCCCl)/SCO1 |
SMILES canónico |
C1C(=NOC(=O)NCCCl)SCO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


